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Compound of Interest

2-Chloro-5-cyanophenylboronic
Compound Name: d
aci

Cat. No.: B1585681

Introduction and Scope

This technical guide provides an in-depth analysis of the key spectroscopic data required for
the structural confirmation and quality assessment of 2-Chloro-5-cyanophenylboronic acid
(CAS: 936249-33-1).[1][2][3] As a substituted phenylboronic acid, this compound is a versatile
building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling
reactions for the formation of carbon-carbon bonds. Its precise structural characterization is
paramount for ensuring reaction efficiency, product purity, and reproducibility in research and
drug development settings.

The molecular formula of the compound is C7HsBCINO2, with a monoisotopic mass of
approximately 181.01 Da and a molecular weight of 181.38 g/mol .[1][4] This guide will detail
the expected and theoretical data from Nuclear Magnetic Resonance (NMR) spectroscopy (*H
and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only
present the data but also explain the underlying principles of interpretation and provide field-
proven experimental protocols for data acquisition.

Integrated Workflow for Spectroscopic Analysis

The unambiguous identification of a chemical entity like 2-Chloro-5-cyanophenylboronic acid
relies on the convergence of data from multiple analytical techniques. Each method provides a
unique piece of the structural puzzle. Mass Spectrometry yields the molecular weight and
elemental formula, Infrared Spectroscopy identifies the functional groups present, and NMR
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Spectroscopy maps the carbon-hydrogen framework and connectivity. The following workflow
illustrates a standard, self-validating approach to characterization.
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Figure 1: General Spectroscopic Characterization Workflow

Click to download full resolution via product page
Caption: A standard workflow for chemical structure verification.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental
composition. For 2-Chloro-5-cyanophenylboronic acid, the most critical diagnostic feature is

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1585681?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

the isotopic pattern generated by the presence of a chlorine atom.

Predicted Mass Spectral Data

The presence of chlorine (3°Cl and 37Cl isotopes in an ~3:1 natural abundance) provides a
definitive signature. The expected molecular ion region will show two peaks separated by
approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the molecular

ion (M) peak.

lon /| Adduct Predicted m/z (**Cl) Predicted m/z (*’Cl) Rationale

[M]* 181.01 183.01 Molecular lon
Protonated molecule,

[M+H]* 182.02 184.02 _
common in ESI+
Deprotonated

[M-H]~ 180.00 182.00 molecule, common in
ESI-
Sodium adduct,

[M+Na]* 203.99 205.99 . _
common impurity
Loss of water from

[M+H-H20]* 164.01 166.01

boronic acid

Data derived from

PubChem predictions.
[5]

Authoritative Interpretation

Observing the [M]* and [M+2]* cluster at m/z 181 and 183 with the correct ~3:1 intensity ratio
is strong evidence for a monochlorinated compound. High-resolution mass spectrometry
(HRMS) should yield a mass measurement accurate to within 5 ppm of the theoretical value
(181.0101863 Da), confirming the elemental formula C7HsB33CINO2.[4]

Experimental Protocol: Direct Infusion ESI-MS
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Direct infusion is a rapid method for analyzing pure compounds without chromatographic
separation.[6][7]

o Sample Preparation: Prepare a stock solution of the compound at ~0.1 mg/mL in LC/MS
grade methanol or acetonitrile.[7] Further dilute this solution to a final concentration of 1-10
HM.[6]

e Instrumentation Setup:
o Use an Electrospray lonization (ESI) source.
o Load the diluted sample into a 1 mL syringe and mount it on a syringe pump.
o Connect the syringe to the ESI source using PEEK tubing.
e Acquisition:
o Set the syringe pump to a low flow rate, typically 5-10 pL/min.[8]
o Acquire data in both positive and negative ion modes to observe different adducts.
o Scan a mass range appropriate for the compound (e.g., m/z 50-500).

o System Wash: After analysis, flush the syringe and tubing thoroughly with the solvent to
prevent carryover.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The structure of 2-Chloro-5-cyanophenylboronic acid contains several IR-active functional
groups that give rise to characteristic absorption bands.
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Wavenumber . . . .
(cm-?) Functional Group Vibration Type Expected Intensity
~3400-3200 B-OH O-H Stretch Strong, Broad
~3100-3000 Ar-H C-H Stretch Medium to Weak
~2230-2220 -C=N Nitrile Stretch Strong, Sharp
~1600, ~1475 Ar C=C Ring Stretch Medium

~1400-1310 B-O B-O Stretch Strong

~1200 B-OH O-H Bend Medium

~750-700 C-Cl C-CI Stretch Medium to Strong

Data based on
standard IR

correlation tables.[10]

Authoritative Interpretation

The most unambiguous and diagnostically significant peak is the strong, sharp absorption
around 2225 cm~1, which is characteristic of a nitrile (C=N) group.[10] The very broad
absorption centered around 3300 cm~1 is indicative of the hydrogen-bonded O-H stretches of
the boronic acid's hydroxyl groups.[11] The presence of these two signals, in conjunction with
aromatic C-H stretches above 3000 cm~1, provides high confidence in the assigned functional
groups.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

ATR is the preferred method for solid samples due to its minimal sample preparation
requirement.[12][13]

e Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[14] Wipe with a
solvent like isopropanol and allow it to dry completely.
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e Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial
to subtract atmospheric and instrument-related absorptions.[15]

o Sample Application: Place a small amount of the solid powder onto the center of the ATR

crystal.

» Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the
crystal. Good contact is essential for a high-quality spectrum.[13]

e Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve
the signal-to-noise ratio.

» Cleaning: After analysis, retract the anvil, remove the sample, and clean the crystal surface
thoroughly.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure,
including the number and environment of hydrogen and carbon atoms.

Predicted *H NMR Data (500 MHz, DMSO-ds)

The aromatic region of the *H NMR spectrum is expected to show three distinct signals
corresponding to the three protons on the phenyl ring. The hydroxyl protons of the boronic acid
will appear as a single, broad signal.
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Chemical
Shift (3,
ppm)

Multiplicity

Coupling (J,
Hz)

Integration

Assignment

Rationale

~8.20

s (br)

2H

B(OH)2

Broad due to
exchange;
integrates to

2 protons.

~8.15

1H

H-6

Ortho to the
electron-
withdrawing
cyano group
and para to

the chloro

group.

~7.85

dd

J=8.0,20

1H

H-4

Coupled to
both H-3

(ortho) and
H-6 (meta).

~7.65

1H

H-3

Ortho to the
chloro group
and coupled
to H-4.

Predicted

values based

on analogous

structures

and general

NMR

principles.[16]

[17]

Predicted **C NMR Data (125 MHz, DMSO-de)
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The proton-decoupled 3C NMR spectrum should display six signals for the seven carbon
atoms, as two aromatic carbons may have very similar chemical shifts or overlap. The carbon
attached to the boron atom (C1) is often broadened due to quadrupolar relaxation and may be
difficult to observe.

Chemical Shift (0, ppm) Assignment Rationale
Attached to electron-
~142 C2 . . .
withdrawing Chlorine.
Deshielded by ortho cyano
~138 C6
group.
~135 C4 Aromatic CH.
~130 C3 Aromatic CH.
~118 C5 Attached to cyano group.
~117 -C=N Nitrile carbon.
Carbon attached to Boron
Not observed C1

(quadrupolar broadening).

Predicted values based on

analogous structures.[18]

Authoritative Interpretation and Structural Confirmation

The combined NMR data should definitively confirm the substitution pattern. The *H NMR
splitting pattern—a doublet, a doublet of doublets, and another doublet—is characteristic of a
1,2,4-trisubstituted aromatic ring. The integration values confirm the presence of three aromatic
protons and two hydroxyl protons. The 3C NMR confirms the presence of six distinct
aromatic/nitrile carbons. The following diagram illustrates the logical process of using the
combined spectral data to arrive at the final structure.
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IR Data
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Figure 2: Logic for Structural Elucidation

Click to download full resolution via product page

Caption: Correlation of spectral data to confirm the final structure.

Experimental Protocol: *H and **C NMR

Sample Preparation: Accurately weigh 5-10 mg of the sample for *H NMR (or 20-30 mg for
13C NMR) into a clean, dry vial.[19]

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI5).
Ensure the sample is fully dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If the solution
contains particulates, filter it through a small cotton plug in the pipette.[19]

Loading: Wipe the outside of the NMR tube clean and place it in a spinner turbine. Adjust the
depth using a gauge to match the spectrometer's requirements.[19]

Acquisition: Load the sample into the spectrometer. Perform standard acquisition
experiments, including shimming, tuning, and setting acquisition parameters (pulse width,
relaxation delay, number of scans).[20]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1585681?utm_src=pdf-body-img
https://m.youtube.com/watch?v=873nDYqyWok
https://m.youtube.com/watch?v=873nDYqyWok
https://m.youtube.com/watch?v=873nDYqyWok
https://www.mun.ca/creait/media/production/memorial/administrative/creait-network/media-library/ccart/GLP%20NMR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The structural identity and purity of 2-Chloro-5-cyanophenylboronic acid can be
unequivocally established through the synergistic application of Mass Spectrometry, IR
Spectroscopy, and NMR Spectroscopy. The key diagnostic features are the 3:1 isotopic cluster
at m/z 181/183 in the mass spectrum, the sharp nitrile stretch at ~2225 cm=1in the IR
spectrum, and the characteristic splitting pattern of the three aromatic protons in the *H NMR
spectrum. Adherence to the standardized protocols outlined in this guide ensures the
generation of reliable, high-quality data suitable for research, development, and quality control
purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. echemi.com [echemi.com]
e 2. aobchem.com [aobchem.com]
3. 2-Chloro-5-cyanophenylboronic acid | lookchem [lookchem.com]

e 4. 2-Chloro-5-cyanophenylboronic acid | C7TH5BCINO2 | CID 2763279 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. PubChemLite - 2-chloro-5-cyanophenylboronic acid (C7H5BCINO2)
[pubchemlite.lcsb.uni.lu]

e 6. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory
[mscore.web.unc.edu]

e 7. Electrospray Direct Injection — BIOTECHNOLOGY CENTER — UW-Madison
[biotech.wisc.edu]

e 8. pubs.acs.org [pubs.acs.org]
¢ 9. researchgate.net [researchgate.net]
e 10. uanich.vscht.cz [uanich.vscht.cz]

e 11. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1585681?utm_src=pdf-body
https://www.benchchem.com/product/b1585681?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pd180727161793-2-chloro-5-cyanophenylboronic-acid.html
https://www.aobchem.com/2-chloro-5-cyanophenylboronic-acid.html
https://www.lookchem.com/ProductWholeProperty_LCPL716642.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2763279
https://pubchem.ncbi.nlm.nih.gov/compound/2763279
https://pubchemlite.lcsb.uni.lu/e/compound/2763279
https://pubchemlite.lcsb.uni.lu/e/compound/2763279
https://mscore.web.unc.edu/sample-introduction/
https://mscore.web.unc.edu/sample-introduction/
https://biotech.wisc.edu/massspec/electrospray-direct-injection/
https://biotech.wisc.edu/massspec/electrospray-direct-injection/
https://pubs.acs.org/doi/10.1021/acs.analchem.2c02918
https://www.researchgate.net/profile/Julien-Deglon/publication/267043252_Application_of_direct-infusion_ESI-MSMS_for_toxicological_screening/links/57b5cde808aeaab2a104eed2/Application-of-direct-infusion-ESI-MS-MS-for-toxicological-screening.pdf?origin=scientificContributions
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/Infrared-spectrum-of-2-fluorophenylboronic-acid-in-01-M-chloroform-solution_fig3_248397847
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.
e 19.
e 20.

agilent.com [agilent.com]

youtube.com [youtube.com]

utsc.utoronto.ca [utsc.utoronto.ca]

mse.washington.edu [mse.washington.edu]
hyperconjugation.com [hyperconjugation.com]

NMR Spectroscopy Practice Problems [chemistrysteps.com]
rsc.org [rsc.org]

m.youtube.com [m.youtube.com]

mun.ca [mun.ca]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-5-cyanophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585681#spectral-data-for-2-chloro-5-
cyanophenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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